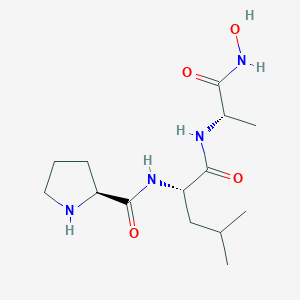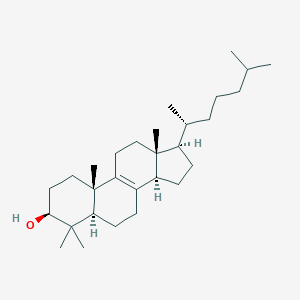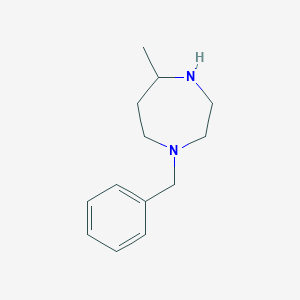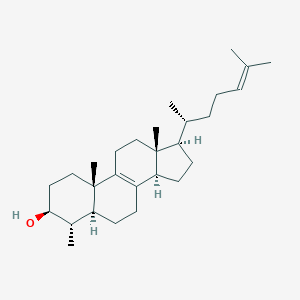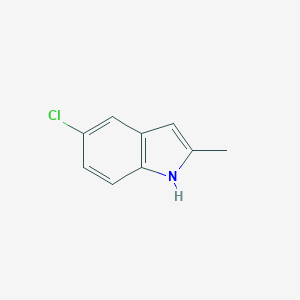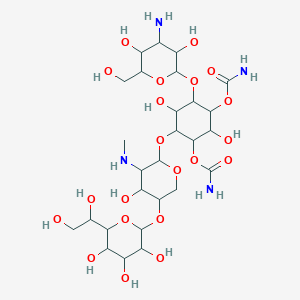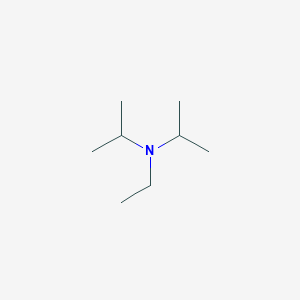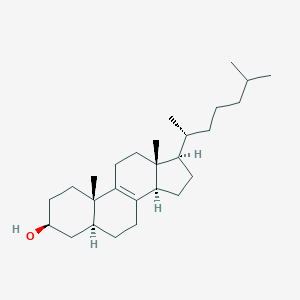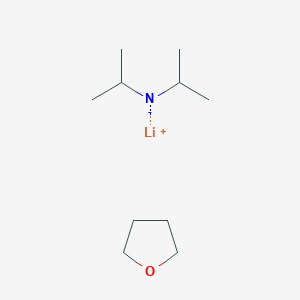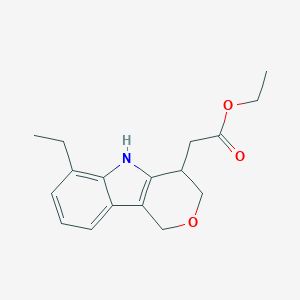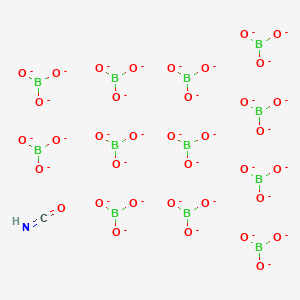
Isocyanatoundecahydrododecaborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isocyanatoundecahydrododecaborate (IUD) is a boron-containing compound that has gained attention in the scientific community due to its potential applications in various fields. IUD is a unique compound that has a cage-like structure and is composed of boron, carbon, and nitrogen atoms. In
Wirkmechanismus
The mechanism of action of Isocyanatoundecahydrododecaborate is not fully understood. However, studies have suggested that Isocyanatoundecahydrododecaborate can interact with various cellular targets such as DNA, proteins, and enzymes. Isocyanatoundecahydrododecaborate can also induce oxidative stress and activate various signaling pathways that can lead to cell death.
Biochemische Und Physiologische Effekte
Studies have shown that Isocyanatoundecahydrododecaborate can induce various biochemical and physiological effects. In vitro studies have shown that Isocyanatoundecahydrododecaborate can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Isocyanatoundecahydrododecaborate has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that Isocyanatoundecahydrododecaborate can reduce tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Isocyanatoundecahydrododecaborate in lab experiments is its unique structure and boron-containing nature. Isocyanatoundecahydrododecaborate can act as a ligand and form complexes with various metals and organic molecules. Isocyanatoundecahydrododecaborate is also biocompatible and can be used in biological systems without causing toxicity.
However, one of the limitations of using Isocyanatoundecahydrododecaborate in lab experiments is its low solubility in non-polar solvents. This can limit its use in certain chemical reactions and make it difficult to handle in the lab.
Zukünftige Richtungen
For the study of Isocyanatoundecahydrododecaborate include the development of new derivatives, understanding the mechanism of action, and the synthesis of new materials.
Synthesemethoden
The synthesis of Isocyanatoundecahydrododecaborate can be achieved through the reaction of sodium undecahydrododecaborate with isocyanate compounds. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is a white crystalline solid that is soluble in polar solvents. The purity of the product can be determined through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Isocyanatoundecahydrododecaborate has been extensively studied for its potential applications in various fields such as medicine, materials science, and catalysis. In medicine, Isocyanatoundecahydrododecaborate has been investigated for its anti-cancer properties. Studies have shown that Isocyanatoundecahydrododecaborate can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Isocyanatoundecahydrododecaborate has also been explored for its potential use as a drug delivery system due to its unique structure and biocompatibility.
In materials science, Isocyanatoundecahydrododecaborate has been used as a precursor for the synthesis of boron-containing materials such as boron carbide and boron nitride. Isocyanatoundecahydrododecaborate has also been investigated for its potential use in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a ligand.
In catalysis, Isocyanatoundecahydrododecaborate has been explored for its potential use as a catalyst in various chemical reactions. Studies have shown that Isocyanatoundecahydrododecaborate can act as a Lewis acid catalyst in the synthesis of cyclic carbonates and as a Bronsted acid catalyst in the synthesis of esters.
Eigenschaften
CAS-Nummer |
122423-76-1 |
|---|---|
Produktname |
Isocyanatoundecahydrododecaborate |
Molekularformel |
CHB12NO37-36 |
Molekulargewicht |
748.8 g/mol |
InChI |
InChI=1S/CHNO.12BO3/c2-1-3;12*2-1(3)4/h2H;;;;;;;;;;;;/q;12*-3 |
InChI-Schlüssel |
ZUTQJAVOBCLMEE-UHFFFAOYSA-N |
SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].C(=N)=O |
Kanonische SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].C(=N)=O |
Synonyme |
isocyanatoundecahydro-closo-dodecaborate(2-) isocyanatoundecahydrododecaborate IUDB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



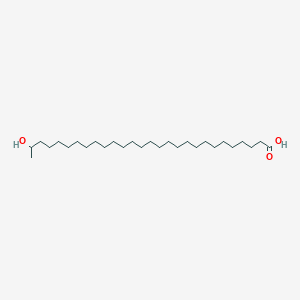
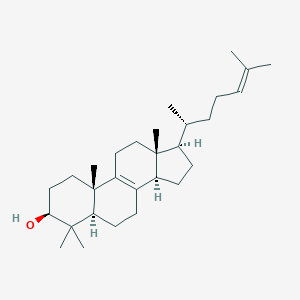
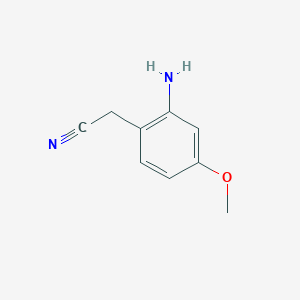
![(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester](/img/structure/B45284.png)
